Adenosine 2',5'-diphosphate sodium salt

Description

Contextualization within Nucleotide Biochemistry

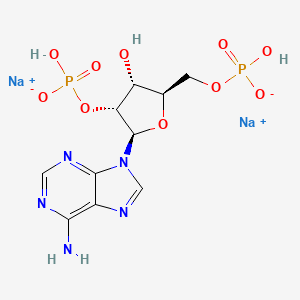

Adenosine (B11128) 2',5'-diphosphate (A2'P5'P) is a purine (B94841) ribonucleotide, a class of molecules fundamental to all life. drugbank.com Like its more famous relatives, adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP), it consists of an adenine (B156593) base, a ribose sugar, and phosphate (B84403) groups. However, the arrangement of these phosphate groups is what sets it apart and defines its biochemical utility.

In the central energy currency of the cell, ATP, three phosphate groups are linked in a linear chain at the 5' position of the ribose sugar. wikipedia.org Standard ADP, a product of ATP hydrolysis, has two phosphates in this 5' chain. wikipedia.org In contrast, Adenosine 2',5'-diphosphate features two separate phosphate groups attached to the ribose ring at different locations: one at the 2'-hydroxyl group and another at the 5'-hydroxyl group. drugbank.com This is distinct from both standard ADP and another bisphosphate isomer, Adenosine 3',5'-diphosphate (A3'P5'P), which has phosphates at the 3' and 5' positions. wikipedia.org This structural isomerism is critical, as the positioning of phosphate groups dictates the molecule's shape and how it interacts with enzymes and receptors.

Table 1: Comparison of Adenosine Phosphate Compounds

| Compound Name | Abbreviation | Phosphate Group(s) Position(s) | Primary Biological Role |

|---|---|---|---|

| Adenosine Monophosphate | AMP | Single phosphate at 5' position | Energy metabolism regulator, precursor for ATP |

| Adenosine Diphosphate | ADP | Two phosphates in a chain at 5' position | Energy transfer, platelet aggregation agonist |

| Adenosine Triphosphate | ATP | Three phosphates in a chain at 5' position | Primary cellular energy currency |

| Adenosine 2',5'-diphosphate | A2'P5'P | One phosphate at 2' and one at 5' position | P2Y1 receptor antagonist, NADP+ analog |

Significance of Diphosphate Modifications in Ribonucleotides

The modification of a ribonucleotide with two distinct phosphate groups, rather than a linear diphosphate chain, creates molecules with specialized roles. The presence of a phosphate on the 2'-hydroxyl group of the ribose in A2'P5'P is particularly noteworthy. In the backbones of RNA, nucleotides are typically joined by 3',5'-phosphodiester bonds. The presence of a 2'-phosphate group sterically and electrostatically alters the molecule's conformation compared to the canonical nucleotides involved in energy metabolism and nucleic acid synthesis.

This unique structure prevents A2'P5'P from being readily used in the primary energy-carrying cycle of ATP-ADP, but it allows for highly specific interactions with certain proteins. The 2'-phosphate and 5'-phosphate combination in A2'P5'P makes it an effective structural mimic, or analog, of another vital coenzyme, Nicotinamide (B372718) adenine dinucleotide phosphate (NADP+). Specifically, the adenosine 2',5'-diphosphate portion of NADP+ is crucial for its recognition by many enzymes. This mimicry is a cornerstone of one of its major research applications.

Furthermore, the bisphosphate arrangement is key to its function as a receptor antagonist. By occupying the binding site of a receptor without triggering the downstream signal, such molecules can block the action of the natural agonist. The specific spatial arrangement of the two phosphate groups in A2'P5'P allows it to bind to certain receptors, like the P2Y1 receptor, with sufficient affinity to displace the endogenous ligand (ADP) but without inducing the conformational change required for receptor activation. researchgate.net

Overview of Academic Research Trajectories for Adenosine 2',5'-Diphosphate

The scientific utility of Adenosine 2',5'-diphosphate sodium salt has primarily evolved along two major paths: its application in affinity chromatography and its role as a pharmacological tool to study purinergic signaling.

A. Affinity Chromatography for NADP-Dependent Enzymes:

One of the earliest and most enduring research applications of A2'P5'P is in the purification of enzymes that use NADP+ or NADPH as a cofactor. Because the adenosine 2',5'-diphosphate moiety is the part of NADP+ that many enzymes recognize and bind, immobilizing A2'P5'P onto a solid support like agarose (B213101) creates a highly effective affinity chromatography resin. gbiosciences.com

Researchers can pass a complex mixture of proteins (a cell lysate, for example) through a column packed with this resin. NADP-dependent enzymes will specifically bind to the immobilized A2'P5'P ligand, while other proteins pass through. The bound enzymes can then be eluted, or released, from the column in a purified form by washing with a solution containing free NADP+ or A2'P5'P, or by changing the ionic strength or pH of the buffer. This technique has been instrumental in isolating and studying a wide range of important enzymes. nih.govnih.gov

Table 2: Examples of Enzymes Purified Using A2'P5'P Affinity Chromatography

| Enzyme | Source Organism | Year of Study (Example) |

|---|---|---|

| Nicotinamide nucleotide transhydrogenase | Pseudomonas aeruginosa | 1976 |

| Glutathione (B108866) Reductase | Porcine Erythrocytes, Calf Liver | 1979, 1981 |

| Glucose-6-Phosphate Dehydrogenase | N/A (General Application) | N/A |

B. Antagonism of P2Y Purinergic Receptors:

A second, highly significant research trajectory for A2'P5'P emerged from the study of purinergic signaling—a form of extracellular communication mediated by nucleotides like ATP and ADP. ADP released from cells, particularly platelets, acts as a crucial signaling molecule by activating a family of P2Y receptors. worktribe.com

Scientists discovered that bisphosphate analogs of ADP, including A2'P5'P and A3'P5'P, could act as competitive antagonists at the P2Y1 receptor subtype. researchgate.net The P2Y1 receptor is critically involved in initiating ADP-induced platelet aggregation, a key event in blood clotting and thrombosis. alzdiscovery.org By selectively blocking this receptor, A2'P5'P became an invaluable tool for dissecting the complex signaling cascade of platelet activation. scbt.com Its use in research has helped to:

Differentiate the specific roles of the P2Y1 receptor from other ADP receptors on platelets, such as P2Y12. worktribe.com

Establish that P2Y1 activation is essential for the initial stages of platelet aggregation and shape change.

Provide a chemical scaffold for the rational design and development of more potent and selective P2Y1 antagonists for potential therapeutic use. nih.gov

This line of research has profoundly advanced our understanding of hemostasis and thrombosis, with A2'P5'P serving as a foundational pharmacological probe. scbt.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H13N5Na2O10P2 |

|---|---|

Molecular Weight |

471.17 g/mol |

IUPAC Name |

disodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

InChI Key |

ZNYUMVKDUGHSAB-IDIVVRGQSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)OP(=O)(O)[O-])N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)OP(=O)(O)[O-])N.[Na+].[Na+] |

Origin of Product |

United States |

Biochemical Mechanisms and Cellular Modulations

Role in Adenine (B156593) Nucleotide Metabolism and Interconversion

The metabolic interplay of adenine nucleotides is central to cellular bioenergetics. A2',5'P exists within this dynamic network, influencing and being influenced by the cellular concentrations of adenosine (B11128) monophosphate (AMP) and adenosine triphosphate (ATP).

Relationship with Adenosine Monophosphate (AMP) and Adenosine Triphosphate (ATP) Dynamics

The cellular energy state is largely dictated by the relative concentrations of ATP, ADP, and AMP. nih.govmdpi.com ATP, the primary energy currency, is hydrolyzed to ADP and inorganic phosphate (B84403) (Pi) to release energy for cellular processes. wikipedia.orglibretexts.org This reaction is reversible, with energy from catabolism driving the phosphorylation of ADP back to ATP. wikipedia.orgbasicmedicalkey.com

Participation in Energy Transfer Pathways (Mechanistic Aspects)

Energy transfer in biological systems is fundamentally linked to the cleavage of high-energy phosphate bonds in molecules like ATP. libretexts.orgnih.gov The hydrolysis of ATP to ADP and Pi is a highly exergonic reaction, and the energy released is coupled to endergonic processes such as muscle contraction, active transport, and biosynthesis. wikipedia.orgbasicmedicalkey.com

The core of this energy transfer lies in phosphoryl group transfer reactions. basicmedicalkey.com While the canonical energy currency is the 3',5'-phosphodiester bond-containing ATP, the presence of a 2',5'-phosphodiester bond in A2',5'P introduces a different structural and energetic context. Although not a primary energy carrier, A2',5'P can be involved in specific enzymatic reactions. For instance, it is a key structural component of the 2-5A system (2',5'-oligoadenylate), which is involved in antiviral responses. The degradation of 2-5A by 2',5'-phosphodiesterases is a critical regulatory step, and the sensitivity of this process depends on the structure of the nucleotide analogs, highlighting the specific recognition of the 2',5' linkage. nih.gov

Modulatory Effects on Signal Transduction Pathways

Adenosine 2',5'-diphosphate and its related analogs exert significant control over various cellular signaling cascades, primarily by interacting with key regulatory enzymes and receptors.

Regulation of AMP-Activated Protein Kinase (AMPK) Activity

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that maintains energy homeostasis. nih.govnih.gov It is activated by increases in the cellular AMP/ATP and ADP/ATP ratios, which signal a low energy state. mdpi.comwikipedia.org Once activated, AMPK stimulates catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) and inhibits anabolic, ATP-consuming pathways (e.g., synthesis of cholesterol and fatty acids). wikipedia.org

The activation of AMPK is a complex process involving allosteric regulation and phosphorylation. nih.gov AMP and ADP bind to the regulatory γ subunit of AMPK, causing a conformational change that promotes its activation and protects it from dephosphorylation. mdpi.comnih.gov While the primary allosteric activators are 5'-AMP and 5'-ADP, the structural similarity of Adenosine 2',5'-diphosphate suggests a potential for interaction with the nucleotide-binding sites on AMPK, although it is not a primary regulator. The broader context of adenosine metabolism is also relevant, as extracellular adenosine can be transported into the cell and phosphorylated to AMP, leading to AMPK activation. biologists.com

| Regulatory Molecule | Effect on AMPK | Mechanism of Action |

| AMP | Activation | Allosteric binding to the γ subunit, promoting phosphorylation and preventing dephosphorylation. mdpi.comnih.gov |

| ADP | Activation | Allosteric binding to the γ subunit, similar to AMP. wikipedia.org |

| ATP | Inhibition | Competitively binds to the γ subunit, opposing the effects of AMP and ADP. mdpi.comwikipedia.org |

| Extracellular Adenosine | Activation | Transport into the cell and conversion to AMP by adenosine kinase. biologists.com |

Interactions with Purinergic Receptors (e.g., P2Y1, P2Y12, P2X1) in Cellular Signaling

Purinergic receptors are a family of cell surface receptors that are activated by extracellular nucleotides like ATP and ADP. hebtu.edu.cnnih.gov They are broadly classified into P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP). The P2 receptors are further divided into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors). nih.gov

Adenosine 2',5'-diphosphate has been identified as a significant modulator of certain P2 receptors. Notably, it acts as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. scientificlabs.co.uk The P2Y1 and P2Y12 receptors, both activated by the endogenous agonist ADP, play a crucial role in platelet aggregation. wikipedia.orgacs.org By antagonizing the P2Y1 receptor, A2',5'P can prevent ADP-induced platelet aggregation and shape change. scientificlabs.co.uk This selective antagonism highlights the ability of the cell's machinery to distinguish between the 2',5'- and 5',5'-isomers of adenosine diphosphate (B83284).

| Receptor | Endogenous Agonist | Role in Platelet Aggregation | Effect of Adenosine 2',5'-diphosphate |

| P2Y1 | ADP | Initiation of aggregation and shape change. wikipedia.org | Competitive Antagonist. scientificlabs.co.uk |

| P2Y12 | ADP | Amplification and completion of aggregation. wikipedia.orgacs.org | Does not affect ADP-induced inhibition of adenylyl cyclase mediated by P2Y12. scientificlabs.co.uk |

| P2X1 | ATP | Influx of Ca²⁺, contributing to platelet activation. | Non-selective Antagonist. scientificlabs.co.uk |

Influence on Adenylate Cyclase and Phosphodiesterase Activities (via direct interaction or related analogs)

Adenylate cyclase (AC) and phosphodiesterases (PDEs) are key enzymes in the cyclic AMP (cAMP) signaling pathway. Adenylate cyclase catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger, while PDEs hydrolyze cAMP, terminating its signal. wikipedia.orgphysiology.org

The regulation of adenylate cyclase by adenosine and its analogs is complex, often mediated through distinct sites on or associated with the enzyme. bohrium.comnih.gov Research has identified an "R site" that typically mediates activation and an inhibitory "P site". nih.gov Ribose-modified adenosine analogs, which would include Adenosine 2',5'-diphosphate due to the altered phosphate position, have been shown to inhibit adenylate cyclase through the P-site. pnas.org This inhibition is distinct from the receptor-mediated effects and appears to be a more direct interaction with the enzyme or its regulatory components. pnas.orgnih.gov

Interestingly, while A2',5'P antagonizes the P2Y1 receptor, it does not appear to affect the P2Y12-mediated inhibition of adenylyl cyclase. scientificlabs.co.uk This specificity underscores its discrete role in modulating cellular signaling. Furthermore, various PDE inhibitors can modulate the effects of agonists like ADP on cellular functions such as platelet aggregation, demonstrating the intricate cross-talk between purinergic signaling and the cAMP pathway. nih.gov

| Enzyme/Site | General Effector | Typical Effect |

| Adenylate Cyclase (R site) | Purine-modified adenosine analogs | Activation. nih.gov |

| Adenylate Cyclase (P site) | Ribose-modified adenosine analogs | Inhibition. nih.govpnas.orgnih.gov |

| Phosphodiesterases (e.g., PDE3) | Various inhibitors (e.g., theophylline) | Inhibition of cAMP breakdown, affecting downstream signaling. nih.gov |

Influence on Cellular Processes (Mechanistic Studies)

Adenosine 2',5'-diphosphate (ADP) has been shown to play a significant role in wound healing processes by influencing the behavior of fibroblasts, key cells in tissue repair. nih.govresearchgate.netnih.gov Experimental studies on diabetic mice with full-thickness excisional wounds have demonstrated that topical application of ADP increases fibroblast proliferation and migration. nih.govresearchgate.netnih.gov This effect is crucial for the formation of new tissue and wound closure. The pro-proliferative and migratory effects of ADP on fibroblasts are believed to be mediated through the activation of purinergic receptors, specifically the P2Y12 receptor. nih.govnih.gov

In these experimental systems, the enhanced fibroblast activity contributes to accelerated cutaneous wound healing, improved new tissue formation, and increased collagen deposition. nih.gov The mechanism appears to involve the modulation of the local inflammatory environment and the production of growth factors like transforming growth factor-β (TGF-β). nih.gov The involvement of the P2Y12 receptor is supported by findings where its antagonist, clopidogrel, inhibited the ADP-induced effects. nih.gov Furthermore, the P2Y1 receptor has also been implicated in the early stages of this ADP-induced wound closure. nih.gov

In the context of cardiac fibrosis, the activation of cardiac fibroblasts is a critical event. While direct studies with Adenosine 2',5'-diphosphate are limited, research on related purinergic signaling molecules indicates their involvement in fibroblast activation. nih.gov For instance, the P2Y1 receptor has been shown to play a role in attenuating the activation of cardiac fibroblasts. nih.govnih.gov

Table 1: Summary of Experimental Findings on Fibroblast Modulation

| Experimental System | Key Findings | Implicated Receptors | Reference |

|---|---|---|---|

| Diabetic Mice (Full-thickness excisional wound) | Increased fibroblast proliferation and migration. | P2Y12, P2Y1 | nih.govnih.gov |

| Diabetic Mice (Full-thickness excisional wound) | Accelerated wound healing and increased collagen deposition. | P2Y12, P2Y1 | nih.gov |

Myofibroblasts are specialized cells crucial for wound contraction and tissue remodeling. Adenosine 2',5'-diphosphate has been found to regulate the differentiation of fibroblasts into myofibroblasts. In studies involving diabetic mice with skin wounds, topical ADP treatment was observed to increase myofibroblast differentiation. nih.govresearchgate.netnih.gov This differentiation is a key step in the healing process, contributing to the contraction of the wound area.

The induction of myofibroblast differentiation by ADP is associated with an increase in the production of alpha-smooth muscle actin (α-SMA), a characteristic marker of myofibroblasts. nih.gov This process is largely mediated by the activation of the P2Y12 receptor. nih.gov The pro-fibrotic signaling molecule, transforming growth factor-beta (TGF-β), is a well-established inducer of myofibroblast differentiation, and ADP's effects appear to be linked to the modulation of TGF-β production in the wound environment. nih.govnih.gov

Table 2: Experimental Evidence for Myofibroblast Differentiation

| Experimental Model | Observation | Key Mediator | Reference |

|---|---|---|---|

| Diabetic Mice (Skin Wound) | Increased myofibroblast differentiation. | P2Y12 Receptor | nih.govnih.gov |

Keratinocytes are the primary cell type of the epidermis, and their proliferation is essential for re-epithelialization during wound healing. Experimental evidence from studies on diabetic mice indicates that ADP promotes keratinocyte proliferation. nih.govresearchgate.netnih.gov Topical application of ADP to skin wounds in these models resulted in an increased number of proliferating keratinocytes, as identified by Ki67 staining. researchgate.net This effect contributes to the accelerated closure of the wound.

The mechanism underlying ADP-induced keratinocyte proliferation is linked to the activation of purinergic receptors. nih.gov While the specific ADP receptor subtype mediating this effect in the context of these wound healing studies is primarily the P2Y12 receptor, it is worth noting that other adenosine-related compounds can have varied effects on keratinocyte proliferation. nih.gov For instance, adenosine itself has been shown to have inhibitory effects on keratinocyte proliferation in some experimental systems, potentially through different receptor subtypes and signaling pathways. nih.govnih.gov

Table 3: Research Findings on Keratinocyte Proliferation

| Experimental System | Effect of ADP/Adenosine | Implicated Receptors/Pathways | Reference |

|---|---|---|---|

| Diabetic Mice (Skin Wound) | ADP induces keratinocyte proliferation. | P2Y12 | nih.govnih.govresearchgate.net |

| Pig Keratinocyte Explant Culture | Adenosine and deoxyadenosine (B7792050) inhibit keratinocyte proliferation. | Not necessarily cAMP-mediated | nih.gov |

Adenosine 2',5'-diphosphate is a well-established and crucial agonist in platelet activation, a fundamental process in hemostasis and thrombosis. biodatacorp.comnih.gov When released from dense granules of activated platelets at a site of vascular injury, ADP acts as a signaling molecule that recruits more platelets to the forming clot. biodatacorp.com

The activation of platelets by ADP is mediated through its interaction with two main purinergic receptors on the platelet surface: P2Y1 and P2Y12. biodatacorp.comahajournals.org

P2Y1 Receptor: This Gq-coupled receptor, upon activation by ADP, stimulates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration, which is a critical trigger for platelet shape change and the initial, reversible phase of aggregation. wikipedia.org

P2Y12 Receptor: This Gi-coupled receptor, when activated by ADP, inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. wikipedia.org Lower cAMP levels reduce the activity of protein kinase A, which normally phosphorylates proteins that sequester intracellular calcium, thus contributing to a sustained increase in cytosolic calcium and amplifying the platelet activation response. wikipedia.org The P2Y12 receptor is essential for the full and irreversible aggregation of platelets. biodatacorp.com

The initial response of platelets to ADP is a rapid change in shape from a smooth discoid form to a spiny sphere with extended pseudopods. nih.govbiomolther.orgyoutube.com This shape change is a prerequisite for effective platelet aggregation, as it increases the surface area for interaction with other platelets and the damaged vessel wall. biomolther.org The process is energy-dependent and is initiated by the binding of ADP to its specific receptors on the platelet membrane. nih.gov

Table 4: Key Events in ADP-Mediated Platelet Activation

| Event | Mediating Receptor(s) | Key Signaling Pathway | Outcome | Reference |

|---|---|---|---|---|

| Shape Change | P2Y1 | Gq → Phospholipase C → IP3 → ↑Ca2+ | Initial platelet activation and morphological change. | wikipedia.orgnih.gov |

| Aggregation (Initial) | P2Y1 | Gq → Phospholipase C → IP3 → ↑Ca2+ | Reversible platelet aggregation. | biodatacorp.comwikipedia.org |

Involvement in Ribozyme and Nuclease Activities

Ribozymes are RNA molecules that possess catalytic activity. wustl.edu Several small nucleolytic ribozymes, including the hairpin ribozyme, catalyze site-specific phosphodiester bond cleavage and ligation reactions. nih.govnih.gov These reactions are fundamental to various biological processes. The catalytic mechanism of many of these ribozymes is thought to involve general acid-base catalysis, where nucleobases within the RNA structure act as proton donors and acceptors. nih.govsemanticscholar.org

In the context of the hairpin ribozyme, an adenosine residue (A38) in the active site has been implicated as a key player in catalysis. nih.govsemanticscholar.org It is proposed that the N1 of this adenosine becomes protonated and acts as a general acid, donating a proton to the 5'-oxygen leaving group during the cleavage reaction. nih.gov The activity of such ribozymes can be modulated by factors that affect the ionization state of these critical nucleobases. While direct studies on the effect of free Adenosine 2',5'-diphosphate on ribozyme activity are not extensively detailed, the principle of modulating activity through interactions with small molecules is well-established for ribozymes and riboswitches. nih.gov The catalytic activity of ribozymes is also dependent on their proper folding into a specific three-dimensional structure, which is often stabilized by metal ions like Mg2+. nih.gov

The reaction catalyzed by nucleolytic ribozymes is a reversible phosphodiester transfer, leading to products with a 2',3'-cyclic phosphate and a 5'-hydroxyl terminus. nih.govoup.com The efficiency of this catalysis is significantly enhanced by the precise positioning of the substrate and catalytic residues within the ribozyme's active site. nih.gov

Table 5: Role of Adenosine in Hairpin Ribozyme Catalysis

| Ribozyme | Key Residue | Proposed Catalytic Role | Mechanism | Reference |

|---|

Interactions with Ribonucleolytic Enzymes (e.g., RNase A, Eosinophil Cationic Protein, RNase L)

Adenosine 2',5'-diphosphate is a significant modulator of several ribonucleolytic enzymes, acting as both an inhibitor and a structural component of activators. Its interactions are crucial for understanding the regulation of RNA degradation pathways.

Eosinophil Cationic Protein (ECP)

Eosinophil Cationic Protein (ECP), also known as RNase 3, is a cytotoxic protein found in eosinophil granules that belongs to the pancreatic ribonuclease (RNase A) superfamily. nih.govacs.orgresearchgate.net It displays toxicity against various cells, parasites, bacteria, and viruses. nih.govresearchgate.netwikipedia.org The interaction between ECP and Adenosine 2',5'-diphosphate (2',5'-ADP) has been elucidated through high-resolution crystal structures. nih.govacs.orgresearchgate.net

The binding of 2',5'-ADP to ECP reveals the specific architecture of its ribonucleolytic active site. nih.govacs.org Key amino acid residues in ECP form hydrogen bonds with the 2',5'-ADP molecule, securing it within the active site. This interaction provides insight into the substrate specificity and the comparatively low catalytic efficiency of ECP when measured against its homolog, eosinophil-derived neurotoxin (EDN). nih.govresearchgate.net A detailed structural analysis identified several key interactions between ECP and the inhibitor. nih.govacs.org

| Interacting ECP Residue | Ligand Moiety | Interaction Type |

| Gln-14, His-15, Lys-38 | P(1) phosphate site | Hydrogen Bond |

| Arg-34 | P(-)(1) phosphate site | Hydrogen Bond |

| His-128 | Purine (B94841) ring (B(2) site) | Interaction |

This table details the specific amino acid residues in Eosinophil Cationic Protein (ECP) that interact with Adenosine 2',5'-diphosphate, as revealed by crystallographic studies. nih.govacs.org

RNase A

RNase A is a well-characterized pancreatic endoribonuclease that cleaves single-stranded RNA. syntezza.com Given that ECP is part of the RNase A superfamily, they share a conserved structural fold. nih.govresearchgate.net Adenosine 2',5'-diphosphate acts as an inhibitor of RNase A. Specifically, compounds like 5′-diphosphoadenosine 2′-phosphate are recognized as inhibitors of this enzyme. syntezza.com The inhibitory constant (Ki) of 2',5'-ADP for RNase A has been determined, allowing for a quantitative comparison of its inhibitory potency against related enzymes. researchgate.net The binding of pyrophosphate-containing adenosine derivatives, such as ATP, to the active site of RNase A has also been visualized, showing the adenine base occupying the B(2) subsite and the terminal phosphate at the P(1) subsite, a mode of interaction that shares similarities with how 2',5'-ADP binds to ECP. rcsb.org

RNase L

Ribonuclease L (RNase L) is a crucial enzyme in the innate immune response to viral infections, induced by interferons. embopress.orgnih.govwikipedia.org Unlike its role as a direct inhibitor of ECP and RNase A, the significance of the 2',5'-adenosine diphosphate structure for RNase L lies in its role as a building block for the enzyme's activator. RNase L exists in an inactive, monomeric state and requires binding to 5'-phosphorylated, 2',5'-linked oligoadenylates (collectively known as 2-5A) for its activation. nih.govnih.govuniprot.orgnih.gov

The synthesis of 2-5A is catalyzed by 2',5'-oligoadenylate synthetases (OAS), which are also induced by interferon and activated by viral double-stranded RNA. embopress.orgwikipedia.org Upon binding of 2-5A, RNase L dimerizes into its active form, which then cleaves single-stranded viral and cellular RNAs, thereby inhibiting viral replication and potentially inducing apoptosis in the infected cell. nih.govwikipedia.orgnih.gov The minimal active species of 2-5A is a trimer, pppA(2'p5'A)2. nih.gov Therefore, the 2',5'-phosphodiester linkage, a key feature of Adenosine 2',5'-diphosphate, is fundamental to the structure of the allosteric activator of RNase L.

| Enzyme | Role of Adenosine 2',5'-diphosphate | Effect | Ki Value |

| Eosinophil Cationic Protein (ECP) | Direct Inhibitor | Inhibition of ribonuclease activity | ~6–7 µM |

| RNase A | Direct Inhibitor | Inhibition of ribonuclease activity | ~8 µM |

| RNase L | Structural component of activator (2-5A) | Allosteric activation of ribonuclease activity | Not Applicable |

This table provides a comparative overview of the interaction of Adenosine 2',5'-diphosphate or its structural motifs with key ribonucleolytic enzymes. researchgate.net

Substrate Specificity and Mode of Action in Nucleotidases and Nucleases

The interaction of Adenosine 2',5'-diphosphate sodium salt with nucleotidases and nucleases is dictated by the unique structural characteristics of the compound, which distinguish it from the typical substrates of these enzyme families.

Nucleotidases

Nucleotidases are a class of hydrolase enzymes (EC 3.1.3.5) that catalyze the dephosphorylation of nucleotides, yielding a nucleoside and orthophosphate. nih.govrsc.org A prominent group within this class are the 5'-nucleotidases, which specifically hydrolyze the phosphate group from the 5' position of ribonucleotides and deoxyribonucleotides. nih.govresearchgate.net These enzymes are vital for purine and pyrimidine (B1678525) salvage pathways, controlling cellular nucleotide pools. nih.govrsc.org

The substrate specificity of most 5'-nucleotidases is generally broad, but they preferentially act on nucleoside 5'-monophosphates, such as adenosine monophosphate (AMP). nih.govresearchgate.net Adenosine 2',5'-diphosphate, possessing two phosphate groups at the 2' and 5' positions and an unusual 2'-phosphate linkage, is not a typical substrate for these enzymes. The presence of the 2'-phosphate group and the lack of a simple 5'-monophosphate structure would likely hinder its effective binding and hydrolysis by most standard 5'-nucleotidases. Its role is therefore not as a substrate to be broken down for nucleoside salvage but rather as a specific modulator of other enzymes, as seen with the ribonucleases.

Nucleases

Nucleases are enzymes that cleave the phosphodiester bonds that link nucleotides together in a nucleic acid chain. nih.govbritannica.com Their mode of action involves hydrolysis of these bonds. britannica.com They are broadly categorized based on their site of action:

Endonucleases : Cleave phosphodiester bonds within a polynucleotide chain. britannica.comyoutube.com

Exonucleases : Cleave nucleotides one at a time from the end (either 5' or 3') of a polynucleotide chain. youtube.comwikipedia.org

The substrates for nucleases are polynucleotide chains like DNA and RNA. nih.gov Adenosine 2',5'-diphosphate is a dinucleotide-like molecule, not a long-chain polymer. Consequently, it is not a substrate for the vast majority of nucleases that require a polymeric structure for recognition and cleavage. The specific 2',5'-phosphodiester bond is also distinct from the canonical 3',5'-phosphodiester bonds that constitute the backbone of DNA and RNA, making it an unsuitable target for standard nucleases involved in nucleic acid metabolism and repair. nih.gov The compound's biological activity is thus defined by its ability to fit into the active or allosteric sites of specific enzymes that recognize its unique adenosine and dual phosphate structure, rather than by serving as a substrate for general nucleotide or nucleic acid processing enzymes.

Enzymatic Interactions and Regulatory Roles

Adenosine (B11128) 2',5'-Diphosphate as an Enzyme Inhibitor

Adenosine 2',5'-diphosphate (A2',5'DP) functions as an inhibitor for several enzymes, leveraging its structural similarity to endogenous molecules to interfere with catalytic processes. The mode of inhibition is determined by the specific enzyme and the nature of the binding interaction.

While detailed kinetic studies on the interaction between A2',5'DP and specific enzymes like Cyclic-ribonucleotide Phosphomutase-5'-Phosphodiesterase are not extensively detailed in publicly accessible literature, the compound is known to interact with various nucleotide-binding proteins. For instance, it has been identified as a competitive antagonist of the P2Y1 receptor, a purinergic receptor rather than an enzyme, which nonetheless demonstrates the molecule's ability to compete with natural ligands (in this case, ADP) for binding sites. sigmaaldrich.com The principles of such competitive interactions are foundational to understanding its potential enzymatic inhibition mechanisms.

Enzyme inhibition is broadly classified into two main reversible modalities: competitive and non-competitive.

Competitive Inhibition: A competitive inhibitor typically bears a structural resemblance to the enzyme's substrate and binds to the active site. libretexts.org This binding is mutually exclusive with substrate binding; the inhibitor and substrate compete for the same location. patsnap.com Consequently, competitive inhibition can be overcome by increasing the substrate concentration. libretexts.org Kinetically, this is observed as an increase in the apparent Michaelis constant (K_m), while the maximum velocity (V_max) remains unchanged. patsnap.comkhanacademy.org

Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a location distinct from the active site, known as an allosteric site. This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. patsnap.com Because the inhibitor does not compete with the substrate, increasing the substrate concentration cannot reverse the inhibition. This modality is characterized by a decrease in V_max with no change in the K_m. khanacademy.org

The following table summarizes the key differences between these inhibition types.

| Feature | Competitive Inhibition | Non-Competitive Inhibition |

| Inhibitor Binding Site | Active Site | Allosteric Site (distinct from active site) |

| Effect on V_max | Unchanged | Decreased |

| Effect on K_m | Increased | Unchanged |

| Overcome by [Substrate] | Yes | No |

A significant role for Adenosine 2',5'-diphosphate is its function as an inhibitor of NADP⁺-dependent enzymes. nih.govresearchgate.net This inhibition is rooted in the structural analogy between A2',5'DP and the adenosine 2'-phosphate 5'-diphosphoribose portion of the NADP⁺ molecule. Many NADP⁺-dependent enzymes possess a conserved binding domain, often a Rossmann fold, that recognizes this specific adenosine structure.

This specific interaction is powerfully demonstrated by the use of A2',5'DP in affinity chromatography to purify NADP⁺-dependent enzymes. sigmaaldrich.com Resins with A2',5'DP immobilized onto them are used to selectively bind and retain these enzymes from complex biological mixtures. For example, this technique is employed for the purification of key antioxidant enzymes such as Glutathione (B108866) Reductase and NADPH-cytochrome P450 reductase. sigmaaldrich.com

The principle of affinity chromatography elution in this context implies a competitive inhibition mechanism. The bound enzyme (e.g., Glutathione Reductase) is typically eluted from the column by washing with a solution containing free A2',5'DP or the cofactor NADP⁺ itself. The free ligand competes with the immobilized A2',5'DP for the enzyme's cofactor binding site, causing the enzyme to detach and be collected. This demonstrates a specific and reversible binding of A2',5'DP to the NADP⁺ binding site, the hallmark of competitive inhibition.

The structural basis for this interaction is the shared adenosine moiety with phosphates at the 2' and 5' positions, which mimics a key recognition feature of the NADP⁺ cofactor.

| Compound | Key Structural Features |

| Adenosine 2',5'-diphosphate | Adenine (B156593), Ribose, Phosphate (B84403) at 2' position, Phosphate at 5' position |

| NADP⁺ (portion) | Adenine, Ribose, Phosphate at 2' position, Diphosphate (B83284) at 5' position |

This mimicry allows A2',5'DP to occupy the active site of enzymes like Glucose-6-phosphate dehydrogenase and Glutathione Reductase , preventing the binding of the natural cofactor, NADP⁺, and thereby inhibiting the catalytic reaction. trschools.comscbt.com

Allosteric Modulation of Enzyme Activity

Beyond direct competitive inhibition at an active site, molecules can regulate enzyme function by binding to allosteric sites. This binding induces conformational changes that are transmitted to the active site, altering the enzyme's activity.

The regulation of protein kinases is a critical component of cellular signaling. While adenosine 5'-diphosphate (ADP) is a known allosteric effector for enzymes like Phosphorylase Kinase , specific data on the 2',5'-diphosphate isomer are less common. nih.gov However, studies investigating the structural requirements for allosteric modulation of phosphorylase kinase have utilized a range of ADP analogs with modifications at the 2', 3', and 5' positions. nih.gov The inclusion of such analogs in research indicates an interest in how the positioning of phosphate groups affects allosteric regulation, suggesting a potential, though not fully characterized, role for A2',5'DP in modulating kinase activity. The activity of Protein Kinase A (PKA) is canonically dependent on cyclic AMP (cAMP), but the broader family of kinases is subject to complex regulation by various nucleotides. wikipedia.org

The binding of any ligand to an enzyme, whether an inhibitor or an allosteric modulator, inherently involves and induces conformational changes in the protein's structure. pnas.org This principle is fundamental to enzyme function; the enzyme must physically accommodate the ligand in a binding pocket. This interaction can shift the enzyme's conformational equilibrium, for instance, from a flexible open state to a more rigid closed state, or vice-versa. pnas.org

While direct crystallographic or spectroscopic studies detailing the precise conformational changes induced specifically by A2',5'DP are not widely available, its demonstrated ability to bind with high specificity to NADP⁺-dependent enzymes implies such changes occur. sigmaaldrich.com For A2',5'DP to act as a competitive inhibitor, it must bind to the active site with sufficient affinity to displace the natural substrate. This binding event stabilizes a particular conformation of the enzyme (the enzyme-inhibitor complex), which is catalytically inactive. This stabilization is a form of induced conformational change, preventing the enzyme from adopting the conformation necessary for catalysis.

Interaction with Poly(ADP-ribose) Synthetase (PARS) and Related Pathways

Recent scientific investigations have unveiled a significant, albeit indirect, regulatory relationship between the 2',5'-linked adenosine diphosphate moiety and the activity of Poly(ADP-ribose) Synthetase, more commonly known as Poly(ADP-ribose) Polymerase (PARP). This interaction is primarily mediated by the enzyme 2',5'-oligoadenylate synthetase 1 (OAS1), which plays a crucial role in modulating the synthesis of poly(ADP-ribose) (PAR), the product of PARP activity, particularly in the context of DNA damage response.

The functional consequence of this interaction is a modulation of the cellular outcomes of PARP activation. While PARP-mediated PAR synthesis is essential for recruiting DNA repair machinery, excessive PARylation can lead to a form of programmed cell death known as parthanatos, driven by energy depletion (due to consumption of the PARP substrate, NAD+) and the release of apoptosis-inducing factor (AIF) from mitochondria. nih.govnih.gov By attenuating PAR synthesis, high expression of OAS1 has been shown to enhance cell viability following DNA-damaging treatments that would otherwise trigger extensive PARP activation and subsequent cell death. nih.govnih.govembopress.org

This regulatory mechanism highlights a crosstalk between the OAS1/RNase L pathway, traditionally associated with antiviral innate immunity, and the PARP-mediated DNA damage response pathway. The modification of PAR by 2',5'-linked AMP residues represents a novel layer of regulation for PARP activity and its downstream signaling pathways.

The following table summarizes key findings from research on the interaction between the OAS1 pathway and PARP-mediated PARylation.

| Finding | Experimental Context | Implication | Reference(s) |

| OAS1 adds AMP residues in a 2',5' linkage to Poly(ADP-ribose) (PAR). | In vitro enzymatic assays using recombinant human PARP1 and OAS1, as well as analysis in human cell lines. | Establishes the biochemical basis for the interaction, showing that PAR is a substrate for OAS1. | nih.govnih.govembopress.org |

| Modification of PAR with 2',5'-linked AMP inhibits further PAR synthesis. | In vitro PAR synthesis reactions and quantification of PAR levels in cells expressing varying levels of OAS1. | Demonstrates that the OAS1-mediated modification acts as a chain termination event, thereby downregulating PARP activity. | nih.govnih.gov |

| High OAS1 expression reduces PAR accumulation in cells following DNA damage. | Immunofluorescence and Western blot analysis of PAR levels in human mammary epithelial cells treated with hydrogen peroxide (H₂O₂). | Confirms the regulatory role of OAS1 on PARP activity within a cellular context of oxidative stress. | nih.gov |

| Increased OAS1 expression improves cell viability after DNA-damaging treatments. | Cell survival assays in human cell lines with elevated OAS1 expression following exposure to DNA alkylating agents and oxidants. | Links the attenuation of PAR synthesis by OAS1 to a pro-survival phenotype, protecting cells from PAR-mediated cell death. | nih.govnih.govembopress.org |

| Inhibition of PARP1 activity blocks the accumulation of 2',5'-adenosine moieties in the nucleus after DNA damage. | Treatment of cells with the PARP inhibitor olaparib (B1684210) prior to H₂O₂ exposure prevents the detection of 2',5'-adenosine products. | Provides further evidence that the generation of 2',5'-linked adenosine products in this context is dependent on PARP1 activity and the synthesis of PAR. | nih.gov |

Molecular Recognition and Structural Basis of Interaction

High-Resolution Structural Analysis of Protein-Adenosine 2',5'-Diphosphate Complexes

Detailed three-dimensional structures of proteins in complex with Adenosine (B11128) 2',5'-diphosphate offer a static yet insightful snapshot of the molecular interactions that govern recognition and binding.

X-ray Crystallography Studies of Ligand Binding Sites

X-ray crystallography has been pivotal in visualizing the binding modes of Adenosine 2',5'-diphosphate within the active sites of various enzymes. One such example is the crystal structure of aspartate semialdehyde dehydrogenase (ASADH) from Porphyromonas gingivalis (PgASADH) in its complex with 2',5'-ADP. researchgate.net In this structure, the adenosine moiety and the two phosphate (B84403) groups of 2',5'-ADP are clearly defined within the coenzyme-binding site. researchgate.net The electron density map for the bound ligand confirms its conformation and orientation within the protein's active site. researchgate.net Such studies are crucial as 2',5'-ADP often serves as an analog of NADP for crystallization experiments to probe the cofactor binding mode in enzymes like ASADH. researchgate.net

The binding of adenosine derivatives, in general, is a common feature across a multitude of proteins that utilize ligands such as ATP, CoA, NAD, NADP, and FAD. nih.gov A recurring structural motif for adenine (B156593) recognition has been identified in many of these proteins, which involves backbone polar interactions and non-specific hydrophobic interactions. nih.gov This suggests that while the adenine portion of 2',5'-ADP may bind in a relatively conserved pocket, the unique positioning of the 2'-phosphate group necessitates specific adaptations in the binding site to accommodate it.

Identification of Key Residues and Hydrogen Bonding Networks

The stability and specificity of the interaction between a protein and Adenosine 2',5'-diphosphate are largely dictated by a network of hydrogen bonds and interactions with key amino acid residues. In the PgASADH-2',5'-ADP complex, specific residues within the active site form a network of hydrogen bonds with the ligand. researchgate.net While the precise residues for the PgASADH complex are not detailed in the provided information, studies on related nucleotide-binding proteins offer insights into the types of interactions that are likely to occur.

For instance, in many NADP-dependent enzymes, an arginine side chain is often found to interact with the phosphomonoester group, a feature that could be relevant for the recognition of the 2'-phosphate of 2',5'-ADP. nih.gov Furthermore, strand-like hydrogen bonding between the diphosphate (B83284) moieties of NADP and the protein backbone is a significant feature of recognition, a pattern that is likely conserved in 2',5'-ADP binding. nih.gov The adenine base itself often engages in nonpolar contacts with the protein, which can explain a broader specificity for this part of the molecule in some enzymes. nih.gov The ribose hydroxyls and the phosphate groups, however, typically form hydrogen bonds with polar side chains, underscoring their importance in specific recognition. nih.gov

Stereochemical Considerations in Enzyme Binding

The stereochemistry of Adenosine 2',5'-diphosphate and the architecture of the enzyme's active site are critical for a productive binding event. Enzymes are chiral molecules and thus can distinguish between different stereoisomers of a ligand. While specific studies on the stereochemical preferences of enzymes for particular diastereomers of 2',5'-ADP are not extensively detailed in the provided search results, general principles of enzyme stereospecificity can be applied.

Enzymes that utilize adenosine nucleotide analogs often exhibit a high degree of stereospecificity. For example, studies with thiophosphate analogs of ATP have demonstrated that enzymes can differentiate between the R and S isomers at the phosphorus centers. pnas.org This stereospecificity is often dependent on the coordination of divalent cations, which play a crucial role in positioning the phosphate groups for catalysis. mdpi.com It is therefore highly probable that enzymes that bind 2',5'-ADP also exhibit stereoselectivity, recognizing a specific conformation of the ribose ring and the orientation of the phosphate groups. The precise spatial arrangement of the 2'- and 5'-phosphate groups is a key determinant for fitting into the active site and for the subsequent catalytic activity.

Determinants of Binding Affinity and Specificity

The affinity and specificity of Adenosine 2',5'-diphosphate for its target proteins are governed by a combination of structural features on both the ligand and the protein.

Structural Requirements for Activity and Binding

The structural integrity of the adenosine, ribose, and diphosphate components of 2',5'-ADP is crucial for its activity. Structure-activity relationship (SAR) studies on related molecules, such as adenosine 5'-diphosphoribose (ADPR), reveal that modifications to different parts of the molecule can have dramatic effects on binding and activity. For instance, modifications to the purine (B94841) ring, such as substitutions at the C8 position, can convert an agonist into an antagonist. nih.gov Similarly, alterations to the ribose moiety can weaken or abolish activity, highlighting the importance of its specific interactions with the protein. nih.gov

Role of Phosphate Moieties in Active Site Interaction

The two phosphate groups of Adenosine 2',5'-diphosphate are central to its interaction with protein active sites. The negatively charged phosphate moieties are key points of electrostatic interaction and hydrogen bonding. In NADP-dependent enzymes, the 2'-phosphate group is a primary determinant of coenzyme specificity, distinguishing it from NAD. nih.gov An arginine residue is often involved in coordinating this phosphate group. nih.gov It is therefore reasonable to infer that the 2'-phosphate of 2',5'-ADP plays a similar crucial role in its recognition by and binding to target proteins.

The 5'-phosphate group is also essential for anchoring the molecule in the active site. In many nucleotide-binding proteins, the phosphate groups interact with conserved motifs, such as the Walker A and B motifs in ABC transporters, which are involved in binding the phosphate chain of ATP. researchgate.net While 2',5'-ADP is not ATP, the principles of phosphate group recognition are likely to be similar, involving a network of hydrogen bonds with backbone amides and polar side chains. The interaction of the phosphate groups with divalent metal ions, such as Mg2+, can also be critical for stabilizing the bound conformation of the nucleotide and for catalysis. nih.govnih.gov

Below is a table summarizing the key interactions involved in the binding of adenosine diphosphate derivatives to proteins, which can be extrapolated to understand the binding of Adenosine 2',5'-diphosphate.

| Molecular Component | Type of Interaction | Interacting Protein Features |

| Adenine Ring | Hydrophobic Interactions, van der Waals Forces, Potential Hydrogen Bonds | Aromatic/hydrophobic residues (e.g., Phenylalanine, Tyrosine), Backbone atoms |

| Ribose Sugar | Hydrogen Bonds | Polar amino acid side chains (e.g., Serine, Threonine, Aspartate, Glutamate), Backbone atoms |

| 2'-Phosphate Group | Electrostatic Interactions, Hydrogen Bonds, Salt Bridges | Positively charged residues (e.g., Arginine, Lysine), Polar amino acid side chains, Divalent metal ions |

| 5'-Phosphate Group | Electrostatic Interactions, Hydrogen Bonds, Salt Bridges | Positively charged residues (e.g., Arginine, Lysine), Polar amino acid side chains, Conserved motifs (e.g., Walker A), Divalent metal ions |

Spacer Arm Impact on Ligand-Protein Interaction in Immobilized Forms

When Adenosine 2',5'-diphosphate sodium salt is used as a ligand in affinity chromatography, it is covalently attached to an insoluble matrix, such as agarose (B213101) or Sepharose. To ensure effective binding of the target protein, a "spacer arm" is typically interposed between the ligand and the matrix. This spacer is crucial as it positions the ligand away from the matrix backbone, thereby minimizing steric hindrance and making the ligand more accessible to the binding site of the target enzyme.

The length and chemical nature of this spacer arm are critical parameters that significantly influence the performance of the affinity medium, affecting both the binding strength and the specificity of the interaction.

Detailed Research Findings:

The use of a spacer arm is particularly important for small ligands like A2,5P. Commercial affinity media, such as 2’5’ ADP Sepharose 4B, often utilize a 6-carbon diaminohexane spacer. scientificlabs.co.uk This spacer is attached to the N6 position of the purine ring of the adenosine molecule, and the other end is coupled to the agarose matrix. scientificlabs.co.ukhuji.ac.il Another commonly described configuration is an 8-atom spacer arm.

The optimal length for a spacer is generally considered to be between 6 and 10 carbon atoms. researchgate.net A spacer that is too short may not be sufficient to overcome steric interference from the support matrix, rendering the ligand inaccessible. Conversely, a spacer that is excessively long can introduce its own challenges, such as increased flexibility, which might allow the ligand to fold back and interact non-specifically with the matrix or lead to non-specific hydrophobic interactions with other proteins. researchgate.net

Impact of Spacer Arm Properties:

The physicochemical properties of the spacer, such as its hydrophobicity or hydrophilicity, also play a pivotal role. Molecular dynamics simulations and experimental studies have shown that the properties of the spacer can alter the structural orientation of the ligand relative to the support matrix. researchgate.net

Hydrophilic and Rigid Spacers: These tend to maintain an extended conformation, which presents the ligand favorably to the solvent and the approaching target protein. researchgate.net

Hydrophobic and Flexible Spacers: Increasing the length and flexibility, or decreasing the hydrophilicity (affinity for water), can lead to a conformational change where the ligand adsorbs onto the surface of the agarose support. This sequestration makes the ligand less available for binding, thereby reducing the efficiency of the affinity medium. researchgate.net

While direct comparative studies varying the spacer arm for immobilized A2,5P are not extensively documented, research on the closely related Adenosine 5'-monophosphate (Ado-5'-P) provides valuable quantitative insights. A study investigating various 8-substituted Ado-5'-P derivatives with spacer arms of similar lengths but different hydrophobicities demonstrated a clear impact on enzyme binding. It was found that enzymes like lactate (B86563) dehydrogenase and alanine (B10760859) dehydrogenase bound more strongly to the more hydrophobic derivatives. nih.gov However, the study concluded that this was likely due to differences in the accessibility of the ligand rather than a fundamental change in the affinity in free solution. This highlights that the spacer's chemistry directly influences the ligand's presentation and availability for interaction. nih.gov

The data in the table below, derived from a study on 8-substituted Ado-5'-P derivatives, illustrates how modifying the spacer arm's hydrophilicity can affect the ligand's interaction with a target enzyme in its immobilized state. The Ki values represent the inhibition constants in free solution, while the elution conditions reflect the binding strength on the affinity column.

Table 1: Influence of Spacer Arm Hydrophilicity on Ligand-Enzyme Interaction for Immobilized Adenosine Derivatives (Data adapted from studies on Adenosine 5'-monophosphate) nih.gov

| Immobilized Ligand Derivative | Spacer Arm Characteristics | Target Enzyme | Ki (in free solution) (mM) | Elution Condition (Binding Strength) |

| (Ado-5'-P)-8-NH(CH₂)₆NH₂ | Hydrophobic (6-carbon chain) | Lactate Dehydrogenase | 2.0 | Tighter Binding |

| (Ado-5'-P)-8-NHCH₂CH(OH)CH₂NHCOCH₂NH₂ | More Hydrophilic (hydroxyl group) | Lactate Dehydrogenase | 1.8 | Weaker Binding |

The binding capacity of the affinity resin is a key performance indicator. For commercially available Adenosine 2',5'-diphosphate–Agarose with an 8-atom spacer arm and a ligand density of approximately 2 µmoles per ml of gel, a specific binding capacity has been determined.

Table 2: Binding Capacity of a Commercial A2,5P Affinity Resin

| Affinity Medium | Spacer Arm | Ligand Density | Target Enzyme | Binding Capacity |

| Adenosine 2',5'-diphosphate–Agarose | 8-atom | ~2 µmol/ml gel | Glucose-6-phosphate Dehydrogenase | ~0.4 mg/ml gel |

These findings underscore the principle that the spacer arm is not merely a passive linker but an active component in the molecular recognition process. Its design and chemical properties must be carefully considered to optimize the purification of specific target proteins by ensuring the proper presentation and accessibility of the immobilized Adenosine 2',5'-diphosphate ligand.

Applications in Biochemical Research Methodologies

Affinity Chromatography Applications

Affinity chromatography is a powerful technique for purifying biomolecules based on highly specific interactions. Adenosine (B11128) 2',5'-diphosphate, immobilized on a solid support such as agarose (B213101) or Sepharose, serves as an effective affinity ligand for a range of nucleotide-binding proteins. This is due to its resemblance to the adenosine diphosphate (B83284) moiety of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+), a common coenzyme.

Immobilized Adenosine 2',5'-diphosphate is widely used for the purification of enzymes that utilize NADP+ as a cofactor, particularly dehydrogenases. The affinity matrix selectively binds to the NADP+ binding site of these enzymes, allowing for their separation from other cellular components.

For instance, a single chromatographic step using 2',5'-ADP Sepharose 4B has been successfully employed to purify glucose-6-phosphate dehydrogenase (G6PD), 6-phosphogluconate dehydrogenase (6PGD), and glutathione (B108866) reductase (GR) from rat kidney. pnas.org This rapid purification method resulted in high yields and purity for all three enzymes. pnas.org Similarly, this technique has been applied to purify nicotinamide nucleotide transhydrogenase from Pseudomonas aeruginosa to apparent homogeneity. nih.gov

The binding of NADP+-dependent enzymes to the affinity resin is typically strong and specific. Elution of the bound enzymes can be achieved by altering the buffer conditions to reduce the affinity of the interaction. Common elution strategies include increasing the ionic strength of the buffer or, more specifically, by introducing a competing ligand, such as NADP+ or NADP+ analogs, into the elution buffer. sigmaaldrich.com A gradient of NADP+ has been shown to effectively resolve complex mixtures of dehydrogenase isoenzymes. nih.gov

Table 1: Examples of NADP+-Dependent Enzymes Purified by Adenosine 2',5'-diphosphate Affinity Chromatography

| Enzyme | Source | Purification Fold | Yield (%) | Reference |

|---|---|---|---|---|

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Rat Kidney | 531 | 88 | pnas.org |

| 6-Phosphogluconate Dehydrogenase (6PGD) | Rat Kidney | 494 | 73 | pnas.org |

| Glutathione Reductase (GR) | Rat Kidney | 477 | 76 | pnas.org |

| Nicotinamide Nucleotide Transhydrogenase | Pseudomonas aeruginosa | N/A | N/A | nih.gov |

The utility of Adenosine 2',5'-diphosphate affinity chromatography extends beyond dehydrogenases to other proteins that bind adenosine nucleotides. This includes certain kinases and thioredoxin reductase.

A notable application is the initial separation of thioredoxin from thioredoxin reductase and glutathione reductase. nih.gov This step is crucial in the large-scale purification of these proteins. nih.gov The two reductases bind to the agarose-2',5'-ADP column, while thioredoxin does not, allowing for an efficient separation. nih.gov

Furthermore, various derivatives of adenosine nucleotides, including those of ADP, have been synthesized and immobilized to create affinity matrices for the purification of kinases. thermofisher.comgiffordbioscience.com These adsorbents have proven successful in reversibly binding and purifying enzymes like phosphoglycerate kinase. giffordbioscience.com The design of these affinity resins often involves attaching the nucleotide to the support via a spacer arm to ensure proper orientation and accessibility for the target protein. sigmaaldrich.com

The effectiveness of affinity chromatography relies heavily on the design of the adsorbent. For Adenosine 2',5'-diphosphate-based adsorbents, this involves covalently attaching the ligand to a solid matrix, most commonly agarose or Sepharose. mdpi.com

A common method involves immobilizing the 2',5'-ADP molecule via a 6-carbon spacer arm attached to the primary amine on the purine (B94841) ring. sigmaaldrich.com This spacer arm is crucial as it positions the ligand away from the matrix backbone, minimizing steric hindrance and allowing for better interaction with the target protein's binding site. sigmaaldrich.com The coupling chemistry, linker length, and ligand orientation can all significantly impact the adsorbent's ability to bind the desired target molecule. sigmaaldrich.com

Characterization of these affinity adsorbents includes determining the extent of ligand labeling, typically in micromoles of ADP per milliliter of resin, and assessing the binding capacity for a specific target protein. sigmaaldrich.com For example, an agarose resin with approximately 2 µmoles of immobilized Adenosine 2',5'-diphosphate per ml of gel can have a binding capacity of about 0.4 mg of glucose-6-phosphate dehydrogenase per ml. nih.gov The stability of the adsorbent under various pH and buffer conditions is also a critical aspect of its characterization. nih.gov

Use as Molecular Probes in Enzymatic and Binding Assays

Adenosine 2',5'-diphosphate sodium salt serves as a valuable molecular probe for investigating the structure and function of nucleotide-binding proteins. Its ability to act as a competitive antagonist at certain receptors and to interact with the nucleotide-binding sites of enzymes makes it a useful tool in various enzymatic and binding assays.

In binding assays, particularly radioligand binding assays, unlabeled Adenosine 2',5'-diphosphate can be used as a competitor to determine the affinity of other ligands for a specific receptor. giffordbioscience.com For instance, it has been identified as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. This antagonistic activity allows it to be used to study the pharmacology of these receptors and to screen for other potential ligands.

In enzymatic assays, Adenosine 2',5'-diphosphate can be used to probe the active site of enzymes that bind adenosine nucleotides. By acting as a competitive inhibitor, it can help to elucidate the binding mechanism and the structural requirements of the enzyme's active site. walshmedicalmedia.com The inhibitory effect of Adenosine 2',5'-diphosphate and its analogs on various enzymes provides insights into the enzyme's substrate specificity and regulatory properties.

Table 2: Applications of Adenosine 2',5'-diphosphate as a Molecular Probe

| Assay Type | Application | Target Example | Reference |

|---|---|---|---|

| Binding Assay | Competitive Antagonist | P2Y1 Receptor | |

| Binding Assay | Non-selective Antagonist | Platelet P2X1 Ion Channel | |

| Enzymatic Assay | Competitive Inhibitor | Nucleotide-binding enzymes | walshmedicalmedia.com |

Role in In Vitro Nucleic Acid Synthesis and Modification Studies

While the direct role of this compound in in vitro nucleic acid synthesis is less prominent than that of nucleoside triphosphates, its structural components and related derivatives are integral to studies in this area. Research into the synthesis and modification of RNA and DNA often involves the use of various adenosine nucleotide analogs to probe the mechanisms of polymerases and ligases.

In the context of in vitro transcription, the initiation of RNA synthesis is a critical step that typically involves a nucleoside triphosphate. Studies have shown that derivatives of adenosine nucleotides can act as transcription initiators, leading to the synthesis of 5'-modified RNA. nih.govresearchgate.net This allows for the site-specific incorporation of labels or other functional groups at the 5' end of the RNA molecule. nih.gov While ATP is the primary substrate, the ability of modified adenosine nucleotides to initiate transcription suggests a degree of flexibility in the active site of RNA polymerases, which can be explored using compounds like Adenosine 2',5'-diphosphate.

Furthermore, the process of RNA ligation, which involves the joining of RNA fragments, utilizes enzymes that recognize specific nucleotide structures at the termini of the RNA molecules. sathyabama.ac.in Adenylylated oligonucleotides, which contain a 5'-adenosine monophosphate, are key intermediates in the reactions catalyzed by DNA and RNA ligases. thermofisher.com The study of these enzymatic reactions can be facilitated by the use of adenosine diphosphate derivatives to understand the binding and catalytic mechanisms of these nucleic acid modifying enzymes. sathyabama.ac.in

Synthesis and Derivatization Strategies for Research Tools

Chemical Synthesis of Adenosine (B11128) 2',5'-Diphosphate Analogs and Derivatives

The chemical synthesis of analogs and derivatives of Adenosine 2',5'-diphosphate (2',5'-ADP) is fundamental for creating tailored molecules that can serve as probes, inhibitors, or affinity ligands. Synthetic strategies often focus on modifying the purine (B94841) ring, the ribose sugar, or the phosphate (B84403) groups to achieve desired functionalities.

One approach involves the synthesis of 2'-5' linked oligoadenylates containing 8-substituted adenosine derivatives. oup.comnih.gov For instance, the synthesis of oligoadenylates with 8-hydroxypropyladenosine and 8-hydroxyadenosine has been reported. nih.gov The process can be challenging, as standard catalytic methods may not be effective for all modified adenosines. In one study, the use of a lead ion catalyst did not yield the desired 2'-5' oligoadenylates with certain 8-substituted adenosines. nih.gov However, employing a uranyl ion catalyst proved successful in synthesizing the target 2'-5' linked oligoadenylates. nih.gov

Another strategy focuses on creating adenosine triphosphate (ATP) analogs that can be enzymatically incorporated into RNA, which can then be used for postsynthetic labeling. nih.gov While this research primarily details the synthesis of 2-substituted adenosine 5'-O-triphosphate derivatives, the methodologies can be adapted for the synthesis of diphosphate (B83284) analogs. nih.gov These modifications at the 2-position of the adenine (B156593) base, with groups such as chloro, fluoro, amino, methyl, vinyl, and ethynyl, can provide handles for further chemical reactions or modulate biological activity. nih.gov

Furthermore, the synthesis of phosphonoacetate analogues of adenosine 5'-diphosphate ribose (ADPR) demonstrates another avenue for creating derivatives with altered phosphate backbones. rsc.org This approach replaces one of the phosphate groups with a phosphonoacetate linker, which can impact the molecule's charge and stability. rsc.org The synthesis can be achieved through coupling reactions involving N,N'-dicyclohexylcarbodiimide (DCC). rsc.org

The table below summarizes key synthetic strategies for creating Adenosine 2',5'-diphosphate analogs.

| Analog Type | Synthetic Strategy | Key Reagents/Catalysts | Purpose of Modification |

| 8-Substituted 2'-5' Oligoadenylates | Uranyl ion-catalyzed polymerization of 5'-phosphoroimidazolidate of 8-substituted adenosines. nih.gov | Uranyl ion, 5'-phosphoroimidazolidate of 8-substituted adenosines. nih.gov | To enhance resistance to phosphodiesterases and serve as biological probes. nih.gov |

| 2-Substituted Adenosine Nucleotides | Multi-step synthesis involving modification of the adenine base at the 2-position. nih.gov | Various, depending on the substituent. | To introduce reactive groups for labeling or to modulate interactions with enzymes. nih.gov |

| Phosphonoacetate ADPR Analogs | Tandem N,N'-dicyclohexylcarbodiimide (DCC) coupling to phosphonoacetic acid. rsc.org | DCC, Phosphonoacetic acid. rsc.org | To alter the pyrophosphate backbone for studying structure-activity relationships. rsc.org |

Strategies for Immobilization on Support Matrices (e.g., Agarose (B213101), Sepharose)

The immobilization of 2',5'-ADP onto solid supports like agarose and Sepharose is a critical technique for affinity chromatography, enabling the purification of NADP+-dependent enzymes and other proteins that bind to this nucleotide. pubcompare.ai The strategy for immobilization typically involves coupling the 2',5'-ADP molecule to the matrix via a spacer arm to ensure that the ligand is sterically accessible to the target protein.

A common method for immobilization involves linking the 2',5'-ADP to the support matrix through the N6 position of the purine ring. scientificlabs.co.uksigmaaldrich.com This is often achieved by first derivatizing the 2',5'-ADP with a diaminohexane spacer arm. scientificlabs.co.uksigmaaldrich.com The resulting derivative is then covalently attached to an activated agarose or Sepharose matrix. scientificlabs.co.uksigmaaldrich.com Cyanogen bromide activation of the matrix is a frequently used chemistry for this purpose. sigmaaldrich.com

The characteristics of the resulting affinity resin, such as the extent of ligand labeling and the nature of the spacer arm, can significantly influence its performance in purification protocols. gbiosciences.comgbiosciences.com For example, commercially available 2',5'-ADP agarose resins often have a labeling extent of 1-5 µmol of ADP per ml of resin. sigmaaldrich.comgbiosciences.com The use of an 8-atom spacer arm has been shown to be sterically acceptable for many NADP-dependent enzymes.

The choice of support matrix is also important. Both agarose and Sepharose are widely used. For instance, 2'5' ADP Sepharose 4B is a group-specific adsorbent with a strong affinity for NADP+-dependent dehydrogenases. scientificlabs.co.uk The purification process often involves eluting the bound proteins using a gradient of a competing ligand, such as NAD+ or NADP+, or by changing the ionic strength or pH of the buffer. scientificlabs.co.uk

The following table outlines the key features of 2',5'-ADP immobilization on common support matrices.

| Matrix | Coupling Chemistry | Attachment Point & Spacer | Typical Ligand Density | Applications |

| Agarose (6% cross-linked) | Cyanogen bromide activation. sigmaaldrich.com | N6 of the purine ring via a 6-carbon or 8-atom spacer arm. gbiosciences.com | 1-5 µmol per mL of resin. sigmaaldrich.comgbiosciences.com | Purification of NADP-dependent enzymes. pubcompare.aigbiosciences.com |

| Sepharose 4B | Multi-step synthesis involving linking diaminohexane to the N6 of the purine ring, followed by coupling to the matrix. scientificlabs.co.uksigmaaldrich.com | N6 of the purine ring via an aminohexane (B13955822) spacer. scientificlabs.co.uksigmaaldrich.com | Not specified. | Purification of NADP+-dependent dehydrogenases and resolution of isoenzyme mixtures. scientificlabs.co.uksigmaaldrich.com |

Development of Modified Nucleotides for Enhanced Stability and Specificity

The development of modified nucleotides derived from 2',5'-ADP aims to improve their utility as research tools by enhancing their stability against enzymatic degradation and increasing their specificity for target proteins. Modifications can be introduced at various positions on the adenosine nucleotide, including the sugar moiety, the phosphate backbone, and the purine base.

One strategy to enhance stability is the introduction of modifications at the 2'-position of the ribose sugar. For example, 2'-O-alkyl modifications can confer resistance to nucleases. nih.gov The 2'-O-(N-(aminoethyl)carbamoyl)methyl (2'-O-AECM) modification, for instance, has been shown to provide resistance against enzymatic degradation. nih.gov

Another approach to improve stability involves altering the phosphodiester backbone. Boranophosphate modifications, where a borane (B79455) group replaces a non-bridging oxygen in the phosphate, are isoelectronic with the natural phosphate group and can increase nuclease resistance. mdpi.com

To enhance specificity, modifications can be designed to favor binding to a particular target enzyme or receptor. For example, in the context of adenosine receptor antagonists, the addition of a second N-methyl group to the 5'-uronamide position of 4'-selenoadenosine derivatives converted them from agonists to selective antagonists. mdpi.com While this example is for a different adenosine derivative, the principle of using subtle chemical modifications to alter biological activity is broadly applicable.

The development of nucleoside analogs that can enhance the activity of RNA-editing enzymes like ADARs also provides insights into how modifications can improve specificity. mdpi.com In this case, modified adenosine and inosine (B1671953) analogs in guide strands were shown to enhance editing at specific sites. mdpi.com

The table below provides examples of modifications aimed at enhancing the stability and specificity of adenosine nucleotides.

| Modification Type | Example | Effect | Potential Application for 2',5'-ADP |

| 2'-Sugar Modification | 2'-O-(N-(aminoethyl)carbamoyl)methyl (2'-O-AECM). nih.gov | Increased resistance to enzymatic degradation. nih.gov | Creation of more stable 2',5'-ADP analogs for in vivo studies. |

| Phosphate Backbone Modification | Boranophosphate. mdpi.com | Increased nuclease stability. mdpi.com | Development of long-lasting inhibitors or probes based on the 2',5'-ADP scaffold. |

| Base and Sugar Modification for Specificity | Conversion of 4'-selenoadenosine-5'-N-methyluronamides to N,N-dimethyluronamides. mdpi.com | Switched activity from agonist to selective antagonist at the A3 adenosine receptor. mdpi.com | Fine-tuning the interaction of 2',5'-ADP analogs with specific NADP+-dependent enzymes or other binding partners. |

| Base Analogs for Enhanced Specificity | Modified adenosine and inosine analogs in RNA guide strands. mdpi.com | Enhanced editing efficiency at specific target sites by ADAR enzymes. mdpi.com | Designing 2',5'-ADP analogs that can selectively modulate the activity of specific enzymes within a family. |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Enzymatic Targets and Interaction Mechanisms

Future research is poised to uncover new enzymatic targets for Adenosine (B11128) 2',5'-diphosphate and to delineate the intricate mechanisms governing its interactions. While it is known to be a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel, a vast landscape of potential protein interactions remains to be explored. sigmaaldrich.com The utilization of Adenosine 2',5'-diphosphate as an analog of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP) has been instrumental in the study of enzymes like NADPH-cytochrome P450 reductase and glutathione (B108866) reductase. sigmaaldrich.comgbiosciences.com

Prospective studies will likely employ high-throughput screening methods and proteomics approaches to identify novel binding partners. A deeper understanding of its interaction mechanisms will involve detailed kinetic and thermodynamic studies to characterize the binding affinity and specificity for these newly identified targets. For instance, investigating its influence on the activity of various kinases, phosphatases, and other nucleotide-binding proteins could reveal previously unknown regulatory functions.

Advanced Structural Characterization of Complex Interactions

The precise three-dimensional arrangement of Adenosine 2',5'-diphosphate when bound to its biological targets is crucial for understanding its function. Advanced structural biology techniques are expected to play a central role in future investigations. X-ray crystallography and cryo-electron microscopy (cryo-EM) will be pivotal in determining the high-resolution structures of this compound in complex with various enzymes and receptors.

A notable example of such structural work is the determination of the crystal structure of aspartate semialdehyde dehydrogenase from Porphyromonas gingivalis bound to Adenosine-2′,5′-diphosphate (2′,5′-ADP). researchgate.net This study provided valuable insights into the cofactor binding mode of the enzyme. researchgate.net Similarly, crystallographic studies of related molecules like Cytidylyl-2',5'-Adenosine have shed light on the conformational possibilities of 2'-5' linked polynucleotides, which can inform our understanding of how Adenosine 2',5'-diphosphate interacts with its targets. nih.govnih.gov Future efforts will likely focus on capturing the dynamic nature of these interactions, possibly through time-resolved crystallography and advanced spectroscopic techniques like nuclear magnetic resonance (NMR).

Development of Next-Generation Adenosine 2',5'-Diphosphate-Based Research Probes

The development of sophisticated research probes derived from Adenosine 2',5'-diphosphate is a promising avenue for future research. These probes will be instrumental in visualizing and quantifying the compound's interactions within cellular environments. The design of fluorescently labeled analogs will enable real-time imaging of its localization and trafficking in living cells.

Furthermore, the creation of "clickable" probes, which can be covalently linked to their binding partners upon photoactivation or through specific chemical reactions, will facilitate the identification and isolation of its interacting proteins. nih.govresearchgate.net An existing example of a useful research tool is Adenosine 2',5'-diphosphate–Agarose (B213101), which is employed for the affinity chromatography purification of NADP-dependent enzymes. sigmaaldrich.comgbiosciences.com The next generation of probes will likely incorporate features such as enhanced cell permeability, improved photostability, and the ability to report on specific conformational states of their target proteins.

Computational Modeling and Simulation of Adenosine 2',5'-Diphosphate Biochemical Roles

Computational approaches, particularly molecular dynamics (MD) simulations, are becoming increasingly powerful tools for investigating the biochemical roles of molecules like Adenosine 2',5'-diphosphate at an atomic level of detail. nih.gov These simulations can provide insights into the dynamic behavior of the compound and its complexes with proteins, complementing experimental data from structural and biochemical studies. nih.govbohrium.com

Future computational work will likely focus on: